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Compound of Interest

Compound Name: Salinazid

Cat. No.: B610668

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of Salinazid
(N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide), a compound of interest in
medicinal chemistry. The following sections detail the expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with
comprehensive protocols for acquiring this data.

Spectroscopic Data Summary

The structural elucidation of Salinazid is achieved through a combination of spectroscopic
techniques. Below is a summary of the expected quantitative data from *H NMR, 13C NMR, IR,
and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Salinazid.

Table 1: *H NMR Spectroscopic Data for Salinazid (Predicted)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~11.5 S 1H -OH (phenolic)
~11.0 S 1H -NH (amide)
Protons ortho to
~8.8 d 2H o
Pyridine N
~8.5 S 1H -CH=N- (azomethine)
Protons meta to
~7.8 d 2H o
Pyridine N
~7.6 d 1H Aromatic H (salicyl)
~7.3 t 1H Aromatic H (salicyl)
~6.9 m 2H Aromatic H (salicyl)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

values may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Salinazid (Predicted)
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Chemical Shift (6, ppm) Assignment

~165 C=0 (amide)

~160 C-OH (phenolic)

~150 Pyridine C (ortho to N)
~148 C=N (azomethine)
~140 Pyridine C (para to N)
~132 Aromatic CH (salicyl)
~130 Aromatic C (salicyl)
~122 Pyridine CH (meta to N)
~120 Aromatic CH (salicyl)
~118 Aromatic CH (salicyl)
~116 Aromatic CH (salicyl)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual
values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in Salinazid.

Table 3: Key IR Absorption Bands for Salinazid
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Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
3400-3200 Broad O-H stretch Phenolic -OH
3200-3100 Medium N-H stretch Amide N-H
3100-3000 Medium C-H stretch Aromatic C-H

~1660 Strong C=0 stretch Amide C=0 (Amide 1)
~1620 Strong C=N stretch Azomethine C=N
1600-1450 Medium-Strong C=C stretch Aromatic rings

~1550 Medium N-H bend Amide N-H (Amide II)
~1280 Strong C-O stretch Phenolic C-O

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Salinazid.

Table 4: Mass Spectrometry Data for Salinazid

m/z Interpretation

241 [M]*, Molecular ion

129 [C7HeNO]*, Fragment corresponding to the
salicylidene imine moiety

120 [CeHaN20]*, Fragment from cleavage of the N-N
bond

106 [CeHaN2]*, Fragment corresponding to the
isonicotinoyl moiety

92 [CeHeN]*, Pyridyl fragment

78 [CsHaN]*, Pyridine fragment
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Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for Salinazid.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra of Salinazid.

Materials:

Salinazid sample

Deuterated solvent (e.g., DMSO-de or CDCIs)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of Salinazid.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
clean, dry vial.

o

Vortex or sonicate briefly to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

[e]

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Tune the probe for *H and 3C frequencies.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.
» Data Processing:

o Apply Fourier transformation to the acquired FIDs.

o Phase the spectra correctly.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.qg.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).
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o Integrate the peaks in the *H NMR spectrum.

o Perform peak picking for both *H and 13C spectra.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of Salinazid to identify its functional groups.

Materials:

Salinazid sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer with a sample holder
Procedure:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Salinazid with approximately 100-200 mg of dry KBr in
an agate mortar until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum with an empty sample compartment.

o Acquire the sample spectrum.
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o Typical parameters:
» Spectral range: 4000-400 cm~1
» Resolution: 4 cm~1

= Number of scans: 16-32

» Data Processing:
o Perform a background correction.

o Identify and label the major absorption bands in the spectrum.

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of Salinazid to determine its molecular weight and
fragmentation pattern.

Materials:
e Salinazid sample
o Suitable solvent (e.g., methanol, acetonitrile)
o Mass spectrometer (e.g., with Electrospray lonization - ESI)
Procedure:
e Sample Preparation:
o Prepare a dilute solution of Salinazid (e.g., 1-10 pg/mL) in a suitable solvent.
e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration compound.

o Set the ionization source parameters (e.g., for ESI: capillary voltage, nebulizer gas flow,
drying gas flow, and temperature) to optimal values for the analyte.
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o Data Acquisition:
o Infuse the sample solution into the mass spectrometer.

o Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-
500).

o For fragmentation analysis (MS/MS), select the molecular ion ([M+H]*) as the precursor
ion and acquire the product ion spectrum.

» Data Processing:
o Identify the molecular ion peak.

o Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic
fragment ions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic
analysis of Salinazid.
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Caption: Experimental workflow for the spectroscopic analysis of Salinazid.
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Caption: Logical relationship of spectroscopic techniques in elucidating the structure of
Salinazid.

 To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
Analysis of Salinazid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610668#spectroscopic-analysis-nmr-ir-mass-spec-of-
salinazid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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